2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-component reactions (MCRs) that are efficient and yield high purity products. One common method involves the reaction of malononitrile, aromatic aldehydes, and 1-methylpyrazol-4-amine in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired chromene derivative.
Industrial Production Methods
Industrial production of this compound can be scaled up using similar multi-component reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities and applications .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic structures.
Mechanism of Action
The mechanism of action of 2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit key enzymes and receptors involved in disease pathways, such as cyclin-dependent kinases (CDKs) and p38MAPK . By binding to these targets, the compound can modulate cellular processes, leading to therapeutic effects such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar chromene core and exhibit comparable biological activities.
Pyrazole derivatives: Compounds with a pyrazole moiety, such as 3-aminopyrazoles, also display significant biological activities and are used in drug discovery.
Properties
CAS No. |
1855906-98-7 |
---|---|
Molecular Formula |
C14H14N4O2 |
Molecular Weight |
270.29 |
IUPAC Name |
2-amino-4-(1-methylpyrazol-4-yl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C14H14N4O2/c1-18-7-8(6-17-18)12-9(5-15)14(16)20-11-4-2-3-10(19)13(11)12/h6-7,12H,2-4,16H2,1H3 |
InChI Key |
CTXLSIKRWGPBJZ-UHFFFAOYSA-N |
SMILES |
CN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Canonical SMILES |
CN1C=C(C=N1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.